(+)-Heliannuol D is a natural compound primarily extracted from the plant Helianthus annuus, commonly known as the sunflower. This compound belongs to a class of chemicals known as allelochemicals, which are substances produced by plants that can influence the growth and development of other plants. The molecular formula of (+)-Heliannuol D is , and it has a molecular weight of 250.33 g/mol. The compound's structure is characterized by a complex bicyclic system, specifically a benzoxepin derivative, which contributes to its biological activity and potential applications in agriculture and pharmacology .
(+)-Heliannuol D is derived from the sunflower plant, which is known for producing various bioactive compounds that play roles in plant defense mechanisms. The classification of this compound falls under natural products, particularly within the category of phenolic compounds due to its aromatic structure and hydroxyl groups. Its IUPAC name is (2R,5R)-2-(2-hydroxypropan-2-yl)-5,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-7-ol.
The synthesis of (+)-Heliannuol D has been explored through several methods:
The molecular structure of (+)-Heliannuol D features a fused bicyclic system with specific stereochemistry:
Property | Value |
---|---|
IUPAC Name | (2R,5R)-2-(2-hydroxypropan-2-yl)-5,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-7-ol |
InChI | InChI=1S/C15H22O3/c1-9-5-6... |
Canonical SMILES | CC1CCC(OC2=C1C=C(C(=C2)C)O)C(C)(C)O |
(+)-Heliannuol D undergoes various chemical reactions that are essential for its synthesis and potential applications:
The mechanism of action for (+)-Heliannuol D primarily relates to its role as an allelochemical:
The physical state and solubility characteristics make (+)-Heliannuol D suitable for various applications in research settings where organic solvents are used for extraction or formulation.
(+)-Heliannuol D has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: